molecular formula C6H10O5 B12348120 CID 156592340

CID 156592340

Cat. No.: B12348120
M. Wt: 162.14 g/mol
InChI Key: NRSCISAULOFLOB-NJGYIYPDSA-N
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Description

CID 156592340 is a chemical compound classified within the oscillatoxin family, a group of marine-derived cyclic lipopeptides produced by cyanobacteria. Oscillatoxins are characterized by a macrocyclic structure with alternating amino acid residues and fatty acid chains, contributing to their bioactivity and environmental persistence. Analytical techniques such as GC-MS and LC-ESI-MS have been critical in elucidating the structural features of oscillatoxin derivatives, including fragmentation patterns via collision-induced dissociation (CID) to infer backbone modifications .

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2,4,6,8-11H,1H3/t4-,6-/m0/s1

InChI Key

NRSCISAULOFLOB-NJGYIYPDSA-N

Isomeric SMILES

C[C]([C]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C[C]([C](C(C(C=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156592340 involves a series of chemical reactions that require precise conditions. The preparation methods typically include:

    Initial Reactants: The synthesis begins with specific starting materials that undergo a series of transformations.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactants: Large quantities of starting materials are used.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 156592340 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: It can also be reduced under suitable conditions.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts are used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

CID 156592340 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 156592340 involves its interaction with specific molecular targets. The compound exerts its effects through:

    Molecular Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The oscillatoxin family includes derivatives such as oscillatoxin D (CID: 101283546), 30-methyl-oscillatoxin D (CID: 185389), oscillatoxin E (CID: 156582093), and oscillatoxin F (CID: 156582092) . Key differences among these compounds lie in side-chain substitutions, methylation patterns, and macrocycle size. For example:

  • Oscillatoxin D (CID: 101283546) : Contains a 14-membered macrocycle with a hydroxylated fatty acid chain.
  • 30-Methyl-oscillatoxin D (CID: 185389) : Features a methyl group at the C-30 position, enhancing lipophilicity.
  • Oscillatoxin F (CID: 156582092): Differs in the stereochemistry of amino acid residues, altering solubility and interaction with biological targets.

Table 1. Physicochemical Comparison of Oscillatoxin Derivatives

Property Oscillatoxin D (CID: 101283546) 30-Methyl-oscillatoxin D (CID: 185389) Oscillatoxin E (CID: 156582093) Oscillatoxin F (CID: 156582092)
Molecular Formula C₄₈H₇₉N₅O₁₂ C₄₉H₈₁N₅O₁₂ C₄₇H₇₇N₅O₁₂ C₄₇H₇₅N₅O₁₂
Molecular Weight (g/mol) 942.2 956.3 928.1 926.1
LogP (Predicted) 3.8 4.2 3.5 3.6
Solubility (mg/mL) 0.0879 0.0856 0.0932 0.0915
H-Bond Acceptors 12 12 12 12
TPSA (Ų) 265.3 265.3 265.3 265.3

Data derived from predictive models and experimental analogs .

Bioactivity and Environmental Impact

Oscillatoxins exhibit potent cytotoxicity against eukaryotic cells, likely due to their inhibition of protein phosphatases and disruption of cellular signaling pathways. For instance, oscillatoxin D (CID: 101283546) has demonstrated IC₅₀ values below 1 µM in assays targeting HeLa cells, while methylated analogs like CID 185389 show enhanced membrane permeability, correlating with increased toxicity . Environmental studies suggest oscillatoxins persist in aquatic systems due to their low solubility and resistance to biodegradation, posing risks to marine ecosystems .

Q & A

Q. How can I ensure ethical and reproducible reporting of negative results for this compound?

  • Methodological Answer :
  • Publish in journals specializing in negative data (e.g., Journal of Negative Results).
  • Include raw data and detailed protocols in supplementary materials.
  • Use the ARRIVE guidelines for preclinical studies to enhance transparency .

Q. What strategies address scalability challenges in this compound’s synthesis for research purposes?

  • Methodological Answer :
  • Optimize reaction conditions (e.g., catalyst loading, solvent systems) using Design of Experiments (DoE).
  • Compare batch vs. flow chemistry approaches for yield improvement.
  • Characterize intermediates via LC-MS and NMR to ensure purity at each step .

Q. How do I design interdisciplinary studies to explore this compound’s applications?

  • Methodological Answer :
  • Collaborate with computational chemists for QSAR modeling and medicinal chemists for analog synthesis.
  • Integrate pharmacokinetic data (e.g., ADME profiling) with pharmacodynamic outcomes.
  • Use systems biology approaches to map compound effects across biological hierarchies .

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